molecular formula C6H10ClIO2 B13815660 1,3-Dioxane, 5-(chloromethyl)-5-(iodomethyl)- CAS No. 61729-05-3

1,3-Dioxane, 5-(chloromethyl)-5-(iodomethyl)-

Cat. No.: B13815660
CAS No.: 61729-05-3
M. Wt: 276.50 g/mol
InChI Key: QJVXMTQDMTVBCF-UHFFFAOYSA-N
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Description

5-Chloromethyl-5-iodomethyl-1,3-dioxane is a heterocyclic organic compound with the molecular formula C6H10ClIO2 It is characterized by the presence of both chloromethyl and iodomethyl groups attached to a 1,3-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloromethyl-5-iodomethyl-1,3-dioxane typically involves the reaction of 1,3-dioxane with chloromethyl and iodomethyl reagents under controlled conditions. One common method involves the use of chloromethyl methyl ether and iodomethyl methyl ether in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of 5-chloromethyl-5-iodomethyl-1,3-dioxane may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloromethyl-5-iodomethyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require heating.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly used.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

5-Chloromethyl-5-iodomethyl-1,3-dioxane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals or agrochemicals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloromethyl-5-iodomethyl-1,3-dioxane involves its ability to undergo various chemical reactions, as described above. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed. For example, in biological systems, its derivatives may interact with specific enzymes or receptors, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloromethyl-5-bromomethyl-1,3-dioxane
  • 5-Iodomethyl-5-methyl-1,3-dioxane
  • 5-Chloromethyl-5-methyl-1,3-dioxane

Uniqueness

5-Chloromethyl-5-iodomethyl-1,3-dioxane is unique due to the presence of both chloromethyl and iodomethyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wider range of chemical transformations compared to similar compounds with only one type of halomethyl group .

Properties

CAS No.

61729-05-3

Molecular Formula

C6H10ClIO2

Molecular Weight

276.50 g/mol

IUPAC Name

5-(chloromethyl)-5-(iodomethyl)-1,3-dioxane

InChI

InChI=1S/C6H10ClIO2/c7-1-6(2-8)3-9-5-10-4-6/h1-5H2

InChI Key

QJVXMTQDMTVBCF-UHFFFAOYSA-N

Canonical SMILES

C1C(COCO1)(CCl)CI

Origin of Product

United States

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